molecular formula C11H19NO4 B1429570 Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI) CAS No. 885498-49-7

Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B1429570
CAS No.: 885498-49-7
M. Wt: 229.27 g/mol
InChI Key: PURZULSTVLZMPW-UHFFFAOYSA-N
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Description

Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, pharmaceuticals, and chemical synthesis. This particular compound is characterized by its unique structure, which includes a tetrahydropyran ring and a formyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester typically involves the reaction of 4-formyltetrahydro-2H-pyran with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and the control of reaction conditions can improve the efficiency and reproducibility of the process. The purification of the product can be achieved through crystallization or distillation, depending on the physical properties of the compound.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form carbamates or urethanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: 4-carboxytetrahydro-2H-pyran-4-yl carbamate.

    Reduction: 4-hydroxytetrahydro-2H-pyran-4-yl carbamate.

    Substitution: Various carbamates or urethanes depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity. Carbamates are known to inhibit enzymes such as acetylcholinesterase, making them of interest in the study of neurological disorders.

    Medicine: Investigated for its potential use in drug development. Carbamates have been used as prodrugs to improve the pharmacokinetic properties of active pharmaceutical ingredients.

    Industry: Used in the production of polymers and coatings. Carbamates can act as cross-linking agents, improving the mechanical properties of materials.

Mechanism of Action

The mechanism of action of carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester involves the inhibition of enzymes such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, methyl ester: A simpler carbamate with a methyl group instead of the tetrahydropyran ring.

    Carbamic acid, ethyl ester: Similar to the methyl ester but with an ethyl group.

    Carbamic acid, phenyl ester: Contains a phenyl group, making it more hydrophobic and potentially more stable.

Uniqueness

Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester is unique due to its tetrahydropyran ring and formyl group. These structural features confer specific chemical reactivity and biological activity that are not present in simpler carbamates. The presence of the formyl group allows for additional functionalization through oxidation or reduction reactions, making this compound a versatile intermediate in chemical synthesis.

Properties

IUPAC Name

tert-butyl N-(4-formyloxan-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(8-13)4-6-15-7-5-11/h8H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURZULSTVLZMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The toluene solution of diisobutylaluminum hydride (72.3 mL, 73.0 mmol) was dropped in the dehydrated toluene (50 mL) solution of methyl 4-t-butoxycarbonylamino-tetrahydro-pyran-4-carboxylate (4.74 g, 18.3 mmol) which had been obtained in 1) at −78° C. for 1 hour. After the reaction mixture had been stirred at the same temperature for 20 minutes, saturated aqueous ammonium chloride solution (20 mL) was dropped in 10 minutes and the mixture was stirred at room temperature for 15 minutes. Then, methanol (3 mL) was added and the mixture was further stirred at room temperature for 20 minutes. The precipitated insoluble matter was removed by filtration with Celite, and the filtrate was extracted with ethyl acetate. The organic layer was washed with water and saturated saline in order, and then dried with anhydrous magnesium sulfate. The crude product was refined with silica gel column chromatography (the ethyl acetate-hexane solution of 3:7 to 1:0 in mixing ratio) to give the desired product of colorless oily matter (2.00 g) and N-t-butyl-(4-hydroxymethyl-tetrahydro-pyran-4-yl)-carbamate (1.32 g).
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0 (± 1) mol
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72.3 mL
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50 mL
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4.74 g
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20 mL
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3 mL
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Synthesis routes and methods II

Procedure details

Anhydrous dimethyl sulfoxide (3.0 mL, 42.2 mmol) was added to a −65° C. solution of oxalyl chloride (2.0 mL, 22.9 mmol) in anhydrous dichloromethane (100 mL) and allowed to stir at −65° C. under N2 blanket for 3 minutes, after which time a solution of (4-hydroxymethyl-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester (4.89 g, 21.1 mmol) in anhydrous dichloromethane (25 mL) was added. When 25 minutes had elapsed, triethylamine (14.7 mL, 105.5 mmol) was added and the reaction solution allowed to stir for a further 20 minutes at −65° C.; then the cold bath was removed and the reaction warmed to ambient temperature, washed with saturated aqueous sodium chloride (500 mL), dried (MgSO4), and evaporated to afford 4.48 g of clear yellow viscous liquid which was used without further purification. LRMS (ESI) m/z 230.2 [(M+H)+, calcd for C11H20NO4230.3].
Quantity
3 mL
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2 mL
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100 mL
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4.89 g
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25 mL
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14.7 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI)
Reactant of Route 2
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI)
Reactant of Route 3
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI)
Reactant of Route 4
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI)
Reactant of Route 5
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI)
Reactant of Route 6
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI)

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